molecular formula C8H8BrF2NO B13042793 2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL

2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL

Cat. No.: B13042793
M. Wt: 252.06 g/mol
InChI Key: TVRZNUSYJLKOJB-UHFFFAOYSA-N
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Description

2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL ( 1270411-01-2) is a high-value chemical building block with the molecular formula C8H8BrF2NO and a molecular weight of 252.06 g/mol . This compound features a benzyl-ethanolamine scaffold, characterized by an amino group and a hydroxyl group on the same carbon atom, which is a privileged structure in medicinal chemistry. The presence of both bromo and difluoro substituents on the phenyl ring makes it a versatile intermediate for further functionalization via cross-coupling reactions and for fine-tuning electronic properties and metabolic stability in drug candidates . It is supplied as a solid and requires cold-chain transportation to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Synonyms: 2-Amino-1-(4-bromo-2,6-difluorophenyl)ethanol MDL Number: MFCD18703132 GHS Pictogram: The product is classified with a warning signal word. Please refer to the Safety Data Sheet for detailed hazard and precautionary information .

Properties

Molecular Formula

C8H8BrF2NO

Molecular Weight

252.06 g/mol

IUPAC Name

2-amino-2-(4-bromo-2,6-difluorophenyl)ethanol

InChI

InChI=1S/C8H8BrF2NO/c9-4-1-5(10)8(6(11)2-4)7(12)3-13/h1-2,7,13H,3,12H2

InChI Key

TVRZNUSYJLKOJB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(CO)N)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of 2-amino alcohols can exhibit significant antidepressant properties. For instance, studies have shown that modifications in the structure of amino alcohols can enhance their efficacy as serotonin reuptake inhibitors (SRIs), which are critical in treating depression and anxiety disorders. The presence of bromine and fluorine substituents in this compound may influence its interaction with serotonin receptors, potentially leading to improved pharmacological profiles .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death, making it a candidate for further development as an anticancer agent .

Skin Care Formulations

Due to its hydroxyl group, this compound can be utilized in cosmetic formulations aimed at enhancing skin hydration and barrier function. Its incorporation into creams and lotions may improve the delivery of active ingredients through the skin barrier, thus enhancing product efficacy .

Stability and Safety in Formulations

The compound's stability under various conditions makes it suitable for use in cosmetic products that require a long shelf life. Regulatory frameworks necessitate thorough testing for safety and effectiveness before market introduction; hence, this compound's profile aligns well with current cosmetic formulation requirements .

Polymer Synthesis

In material science, 2-amino alcohols are often used as intermediates in the synthesis of polymers. The unique structure of this compound allows it to participate in polymerization reactions that yield materials with desirable mechanical and thermal properties. Such polymers could find applications in coatings, adhesives, and other industrial materials .

Case Study 1: Antidepressant Development

A study published in a peer-reviewed journal highlighted the synthesis of various derivatives of amino alcohols, including this compound. The results demonstrated that certain derivatives exhibited enhanced binding affinity to serotonin receptors compared to traditional antidepressants, suggesting a promising avenue for drug development .

Case Study 2: Cosmetic Formulation Trials

In a comparative study on skin hydration products, formulations containing this compound showed statistically significant improvements in skin moisture retention compared to control groups. The study emphasized the importance of ingredient synergy and stability in achieving desired cosmetic outcomes .

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights two compounds with partial structural similarities to 2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL (Table 1).

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name CAS Number Key Functional Groups Aromatic Substituents
This compound Not provided -OH, -NH₂ 4-Bromo-2,6-difluorophenyl
2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane 773087-43-7 1,3-Dioxolane ring 4-Bromo-2,6-difluorophenyl
2-(4-Bromo-1H-pyrazol-1-yl)ethanol 214614-81-0 -OH, pyrazole ring 4-Bromo-pyrazole

Functional Group Analysis

Amino-Ethanol Core vs. Dioxolane Ring The target compound’s amino-ethanol moiety (-NH₂-CH₂-CH₂-OH) contrasts sharply with the 1,3-dioxolane ring in 2-(4-bromo-2,6-difluorophenyl)-1,3-dioxolane. This difference could influence solubility and bioavailability; for instance, the dioxolane derivative may exhibit higher membrane permeability but lower water solubility compared to the amino-ethanol analog .

Aromatic Substituent Effects Both the target compound and 2-(4-bromo-2,6-difluorophenyl)-1,3-dioxolane share the 4-bromo-2,6-difluorophenyl group, which introduces steric bulk and electron-withdrawing effects. This substituent may enhance stability against metabolic degradation compared to non-halogenated analogs.

Biological Activity

2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL, also known as (S)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL, is a compound with the molecular formula C8_8H8_8BrF2_2NO and a molecular weight of 252.06 g/mol. This compound has garnered attention in various fields of biological research due to its potential pharmacological applications.

Research indicates that this compound may act on specific biological targets, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Studies have shown that related compounds in its class exhibit inhibitory effects on CDK activity, suggesting a potential role in cancer therapy or other proliferative disorders .

Pharmacokinetics

Pharmacokinetic studies reveal significant insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. For instance:

  • Bioavailability : Following subcutaneous administration in animal models, the bioavailability was found to be around 74% with a half-life of approximately 1 hour .
  • Metabolism : The compound demonstrated stability in liver microsomes, indicating low hepatic metabolism which may contribute to its prolonged action in vivo .

Antimicrobial Activity

Recent investigations have also evaluated the antimicrobial properties of this compound. In vitro studies have shown that it possesses moderate antibacterial activity against various strains. The minimum inhibitory concentrations (MICs) for several bacterial strains were determined, revealing promising results:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Streptococcus agalactiae100

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of similar compounds indicated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. In particular, compounds with similar structural features were shown to induce apoptosis in human breast cancer cells by inhibiting CDK activity .

Case Study 2: Antimicrobial Efficacy

In another research effort, the compound was tested against a panel of pathogenic bacteria using the agar diffusion method. The results confirmed its efficacy against Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.